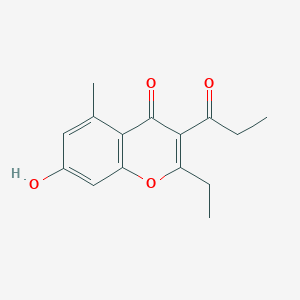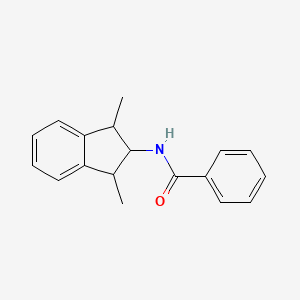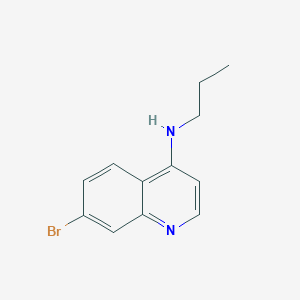
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, the compound undergoes a series of reactions to introduce the necessary functional groups.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the propan-1-one moiety, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
科学研究应用
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through binding interactions that modulate their activity. The pathways involved may include signal transduction pathways that are critical for cellular communication and function.
相似化合物的比较
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)ethan-1-one: Similar in structure but with an ethanone moiety instead of propanone.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)butan-1-one: Features a butanone moiety, offering different chemical properties.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of isoquinoline and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals.
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-7-8-17(18-11-14)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
InChI 键 |
HIIBCAURVVJWMG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)

![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)



![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)


![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)
